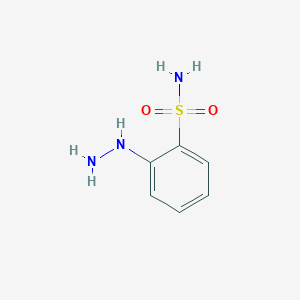

2-Hydrazinylbenzenesulfonamide

Description

Historical Context and Emergence in Synthetic Design

The development of hydrazinylbenzenesulfonamides is rooted in the broader history of sulfonamide and hydrazine (B178648) chemistry. The sulfonamide group was famously established as a crucial pharmacophore with the discovery of sulfa drugs in the 1930s. Independently, hydrazine and its derivatives were recognized for their utility as versatile reagents in organic synthesis, capable of forming a wide array of heterocyclic structures.

The combination of these two functionalities onto a single benzene (B151609) ring created a class of compounds with significant potential. The general synthetic route to hydrazinylbenzenesulfonamides involves a two-step process starting from the corresponding aminobenzenesulfonamide isomer. For 2-Hydrazinylbenzenesulfonamide, the synthesis would commence with orthanilamide (2-aminobenzenesulfonamide). This process includes:

Diazotization : The primary amino group of orthanilamide is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid.

Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) or sodium sulfite.

This synthetic accessibility has allowed this compound to be available as a reagent for further chemical exploration. fluorochem.co.ukambeed.com Its primary role in synthetic design is that of a versatile building block. The reactive hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. These intermediates can then be cyclized to generate a diverse range of nitrogen-containing heterocyclic compounds, such as pyrazoles and indoles, which are themselves important classes of compounds in medicinal chemistry. mdpi.com

Current Significance in Drug Discovery and Development Initiatives

The hydrazinylbenzenesulfonamide scaffold is of high interest in modern drug discovery. This significance is largely driven by the proven biological activities of its derivatives, particularly the 4-hydrazinyl isomer, which serves as a key intermediate in the synthesis of the anti-inflammatory drug Celecoxib (B62257). indiamart.comasianpubs.org

Derivatives of hydrazinylbenzenesulfonamides have shown potent activity as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.comtandfonline.com The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the enzyme's active site. researchgate.netresearchgate.net Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, is a validated strategy in anticancer drug discovery. smolecule.com

Research on derivatives of the related 4-hydrazinylbenzenesulfonamide (B1582950) has yielded compounds with impressive inhibitory profiles against human carbonic anhydrase I (hCA I) and II (hCA II), with inhibition constants (Kᵢ) in the low nanomolar range. researchgate.netnih.gov For example, a series of 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrated potent inhibition, as detailed in the table below.

Table 1: Carbonic Anhydrase Inhibition Data for 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives

| Compound ID | Substituent | hCA I Kᵢ (nM) researchgate.net | hCA II Kᵢ (nM) researchgate.net |

| S1 | Acetophenone | 2.23 ± 0.14 | 8.02 ± 2.65 |

| S2 | 4-Methylacetophenone | 2.30 ± 0.28 | 9.14 ± 3.42 |

| S3 | 4-Chloroacetophenone | 2.73 ± 0.08 | 11.64 ± 5.21 |

| S4 | 4-Fluoroacetophenone | 2.50 ± 0.35 | 10.51 ± 3.78 |

| S5 | 4-Bromoacetophenone | 2.64 ± 0.27 | 11.23 ± 4.11 |

| S6 | 4-Methoxyacetophenone | 2.25 ± 0.19 | 8.85 ± 3.12 |

| S7 | 4-Nitroacetophenone | 2.69 ± 0.15 | 11.52 ± 4.53 |

| S8 | 2-Acetylthiophene | 2.11 ± 0.41 | 7.53 ± 2.14 |

| S9 | 2-Acetylfuran | 1.95 ± 0.33 | 2.54 ± 0.87 |

| S10 | 1-Indanone | 1.79 ± 0.22 | 2.15 ± 0.69 |

| S11 | 2-Indanone | 1.83 ± 0.17 | 1.72 ± 0.58 |

| AZA | Standard Inhibitor | 5.41 ± 1.28 | 6.82 ± 1.59 |

| Acetazolamide (AZA) is a clinically used carbonic anhydrase inhibitor shown for comparison. researchgate.net |

While this data is for the para-isomer, it highlights the therapeutic potential inherent in the hydrazinylbenzenesulfonamide scaffold. The availability of this compound and its derivatives allows researchers to explore how the ortho-substitution pattern influences physicochemical properties and biological activity. fluorochem.co.uk This exploration could lead to the discovery of new drug candidates with novel selectivity profiles or improved pharmacological properties for various targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. indiamart.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEZEDIMFASQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458683 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90824-33-2 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydrazinylbenzenesulfonamide

Established Synthetic Pathways to 2-Hydrazinylbenzenesulfonamide

The preparation of this compound can be achieved through both traditional laboratory-scale methods and is amenable to modern, scalable production techniques.

Conventional Batch Synthesis Protocols

The conventional synthesis of hydrazinylbenzenesulfonamides is typically accomplished via a two-step process starting from the corresponding aminobenzenesulfonamide. In a method analogous to the synthesis of its para-isomer (4-hydrazinylbenzenesulfonamide), the synthesis of the 2-isomer begins with 2-aminobenzenesulfonamide. unand.ac.idasianpubs.org

The first step is a diazotization reaction, where the primary aromatic amine is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0°C) to form a diazonium salt intermediate. unand.ac.idgoogle.com This intermediate is highly reactive and is immediately used in the subsequent step.

The second step involves the reduction of the diazonium salt. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid. unand.ac.idasianpubs.org The diazonium salt solution is added to the SnCl₂ solution, again at low temperatures, to yield the desired this compound hydrochloride salt. The product can then be isolated and purified by standard techniques like recrystallization. An alternative reducing agent that can be employed is sodium sulfite.

Another established batch process involves the aromatic nucleophilic substitution of a halo-benzenesulfonamide. In this pathway, a compound like 2-chlorobenzenesulfonamide (B1218434) is reacted with hydrazine (B178648) hydrate. google.com Given the lower cost of hydrazine, it is often used in a significant molar excess (from 5:1 to 10:1) to drive the reaction, which is typically heated under pressure. google.com

Table 1: Representative Conditions for Batch Synthesis of Hydrazinylbenzenesulfonamides

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2-Aminobenzenesulfonamide | 1. Sodium Nitrite, Hydrochloric Acid 2. Tin(II) Chloride, Hydrochloric Acid | Diazotization at 0°C, followed by reduction at 0°C. unand.ac.id | This compound Hydrochloride |

Advanced Continuous Flow Micro-Total Process Systems for Scalable Production

Modern synthetic chemistry increasingly utilizes continuous flow technologies for enhanced safety, efficiency, and scalability. While specific documentation for the continuous flow synthesis of this compound itself is not prevalent, the application of its analogs in such systems is well-documented, demonstrating the feasibility of this approach. For instance, 4-hydrazinylbenzenesulfonamide (B1582950) hydrochloride is a key reactant in the continuous flow synthesis of pyrazoles, such as the anti-inflammatory drug celecoxib (B62257) and its derivatives. google.com

In these systems, a solution of the hydrazinylbenzenesulfonamide is mixed with a stream of a diketone substrate in a microreactor. The integrated platform allows for rapid synthesis, analysis, extraction, and separation, producing the final pyrazole (B372694) product with high yield and purity on demand. google.com The principles of this micro-total process system, which leverages precise control over reaction parameters and rapid heat and mass transfer, are directly applicable to the use of this compound for the scalable production of its own family of pyrazole derivatives. google.comacs.org

Reactive Profiles and Derivatization Strategies Involving this compound

Nucleophilic and Electrophilic Transformations of Hydrazine Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms (an effect sometimes referred to as the alpha-effect). researchgate.net This inherent nucleophilicity is the basis for its most common and synthetically useful reactions.

The primary transformation is the reaction with electrophilic carbonyl compounds, such as aldehydes and ketones, to form hydrazones. ontosight.ainih.govtandfonline.com This condensation reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a small amount of acid. researchgate.net The resulting hydrazone derivatives are often stable, crystalline solids and serve as important intermediates for further reactions, particularly cyclizations.

The nucleophilicity of the hydrazine group can be modulated by substituents on the aromatic ring. Electron-donating groups enhance the electron density on the nitrogen atoms, increasing nucleophilicity, while electron-withdrawing groups have the opposite effect. Kinetic studies on a range of hydrazines and amines have quantified their nucleophilicity, confirming that hydrazines are potent nucleophiles capable of reacting with various electrophiles like benzhydrylium ions. researchgate.net

Beyond acting as a nucleophile, the hydrazine moiety can also undergo oxidation and reduction. Oxidation, using agents like hydrogen peroxide or potassium permanganate, can lead to the formation of azo compounds or other oxidized products. Conversely, the group can be subject to reduction, although this is less common in derivatization strategies.

Cyclocondensation Reactions for Heterocyclic Ring Formation

A cornerstone of the synthetic utility of this compound is its use as a building block for forming heterocyclic rings through cyclocondensation reactions. The most prominent examples involve the synthesis of five-membered rings, especially pyrazoles and their partially saturated pyrazoline precursors.

This is typically achieved by reacting the hydrazine with a 1,3-dicarbonyl compound or a synthon thereof, such as an α,β-unsaturated ketone (chalcone). asianpubs.orgresearchgate.netresearchgate.net The reaction proceeds via an initial nucleophilic attack of the hydrazine on a carbonyl carbon (or Michael addition to the β-carbon of a chalcone), followed by an intramolecular condensation to form the heterocyclic ring. researchgate.net

Research has extensively documented the reaction of 4-hydrazinylbenzenesulfonamide with various chalcones and ketones to produce a diverse library of pyrazoline derivatives. researchgate.netunand.ac.idnih.gov These reactions are often performed under reflux in a solvent like ethanol or acetic acid. unand.ac.idnih.gov The specific regioisomer of the resulting pyrazole can be influenced by the reaction conditions and the substitution pattern of the reactants. acs.org

Table 2: Examples of Cyclocondensation Reactions with Hydrazinylbenzenesulfonamides

| Hydrazine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 4-Hydrazinylbenzenesulfonamide | Chalcones (e.g., (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) | Pyrazoline | unand.ac.idunand.ac.id |

| 4-Hydrazinylbenzenesulfonamide | Substituted Acetophenones (e.g., 4-chloroacetophenone) | Hydrazone/Pyrazoline | tandfonline.comresearchgate.net |

| 4-Hydrazinylbenzenesulfonamide | 1,3-Diketones | Pyrazole | asianpubs.orggoogle.com |

Aromatic Substitution Reactions on the Benzenesulfonamide (B165840) Scaffold

Further derivatization of this compound can be achieved through substitution reactions on the aromatic ring. The position of any new substituent is directed by the electronic effects of the two existing groups: the hydrazino group (-NHNH₂) and the sulfonamide group (-SO₂NH₂).

The hydrazino group is an activating group and an ortho, para-director for electrophilic aromatic substitution. The sulfonamide group, conversely, is a deactivating group and a meta-director. With the existing groups at positions 1 (sulfonamide) and 2 (hydrazino), their directing effects are in opposition. The powerful activating and directing effect of the hydrazino group would likely dominate, directing incoming electrophiles primarily to the para position (C-4) and to a lesser extent, the other ortho position (C-6).

While specific examples of electrophilic substitution on this compound are not widely reported, modern cross-coupling reactions offer a powerful alternative for functionalization. Organotransition metal-catalyzed methods, such as Suzuki or Sonogashira couplings, can be used to introduce new carbon-carbon or carbon-heteroatom bonds at a halogenated position on the benzenesulfonamide ring. google.com For example, a precursor like 2-hydrazinyl-4-bromobenzenesulfonamide could be synthesized and then used in palladium-catalyzed reactions to introduce a wide variety of aryl, alkyl, or alkyne groups at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct cross-coupling reactions involving this compound are not extensively documented, the reactivity of its derivatives, particularly those derived from the hydrazine moiety, has been explored in various palladium-catalyzed transformations. These reactions typically involve the in situ conversion of the hydrazine to a more reactive species, such as a hydrazone, which can then participate in the catalytic cycle.

Arylhydrazines and their derivatives are versatile partners in palladium-catalyzed cross-coupling reactions. rsc.org The C-N bond of arylhydrazines can be selectively cleaved through oxidative addition to a palladium(0) complex, generating an aryl-palladium intermediate that can then engage in various coupling processes. rsc.org This reactivity has been harnessed for Heck-type reactions, S-arylations, and other cross-coupling transformations. rsc.org

In the context of this compound, the hydrazine functional group can be readily condensed with aldehydes or ketones to form the corresponding N-arylhydrazones. These hydrazone derivatives serve as stable and easily accessible precursors for palladium-catalyzed cross-coupling reactions. The general strategy involves the in situ generation of a diazo compound from the hydrazone, which then participates in the palladium-catalyzed cycle.

One notable application is the synthesis of sterically hindered 1,1-diarylethylenes through the palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides. organic-chemistry.org This approach has demonstrated broad substrate scope and functional group tolerance. organic-chemistry.org While this specific example uses N-tosylhydrazones, the underlying principle can be extended to other N-arylhydrazone derivatives.

A general method for the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates has also been described, highlighting the utility of palladium catalysis in forming C-N bonds with sulfonamide moieties. organic-chemistry.org This reaction utilizes a biaryl phosphine (B1218219) ligand, t-BuXPhos, and potassium phosphate (B84403) as the base. organic-chemistry.org Although this is not a direct reaction of the hydrazine group, it underscores the compatibility of the sulfonamide functionality with palladium catalysis.

The following table summarizes representative palladium-catalyzed cross-coupling reactions of arylhydrazine and sulfonamide derivatives, which serve as a model for the potential reactivity of this compound derivatives.

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type | Reference |

| 1 | Arylhydrazine | Olefin | Pd(OAc)₂ / Bathocuproine | HOAc | - | Arylalkene | rsc.org |

| 2 | Arylhydrazine | Aromatic Thiol | Pd(OAc)₂ / PCy₃ | Na₂CO₃ | Toluene | Thioether | rsc.org |

| 3 | N-Tosylhydrazone | Aryl Halide | PdCl₂(MeCN)₂ / XPhos | NaOtBu | Fluorobenzene | 1,1-Diarylethylene | organic-chemistry.org |

| 4 | Primary Sulfonamide | Aryl Nonaflate | Pd(dba)₂ / t-BuXPhos | K₃PO₄ | tert-Amyl alcohol | Secondary Sulfonamide | organic-chemistry.org |

Medicinal Chemistry and Biological Activity Investigations of 2 Hydrazinylbenzenesulfonamide and Its Analogues

Exploration of Broader Biological Targets and Signaling Pathways

Anti-inflammatory Mechanism Research

Hydrazone derivatives, a class of compounds to which 2-Hydrazinylbenzenesulfonamide belongs, have demonstrated notable anti-inflammatory properties. nih.govmdpi.com Research into their mechanism of action suggests that these compounds may exert their effects through the inhibition of key inflammatory mediators. For instance, some hydrazone-based compounds have been found to inhibit nitric oxide synthesis and phagocytic activity, both of which are crucial processes in the inflammatory response. nih.gov

The anti-inflammatory potential of hydrazone derivatives is often evaluated using preclinical models such as carrageenan-induced paw edema in rats. mdpi.comnih.gov In these studies, the administration of certain hydrazones has led to a significant reduction in inflammation. nih.gov The structural features of these molecules, particularly the hydrazone moiety, are believed to be critical for their interaction with biological targets involved in inflammation. mdpi.com This interaction can lead to the modulation of inflammatory pathways, although the precise molecular targets are not always fully elucidated. Further research aims to clarify these mechanisms to enable the design of more potent and selective anti-inflammatory agents based on the hydrazone scaffold.

Anti-infective Agent Research and Development

The sulfonamide functional group, a key component of this compound, is a well-established pharmacophore in the development of anti-infective agents. Sulfonamide derivatives have a long history of use as antibacterial drugs. researchgate.net Their mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. By competing with the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt a vital metabolic pathway in susceptible microorganisms, leading to growth inhibition. researchgate.net

Derivatives incorporating the hydrazone linkage have also been investigated for their antimicrobial properties. nih.gov Studies have shown that certain hydrazone-containing compounds exhibit activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.net For example, specific 2-[(alpha-methylbenzylidene)hydrazino]benzoxazole derivatives have demonstrated notable activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and various Candida species. nih.gov The development of these compounds as potential anti-infective drugs is an active area of research, with a focus on synthesizing new analogues with improved potency and a broader spectrum of activity. researchgate.net

Cellular Signaling Pathway Perturbations

Genomic mutations can lead to perturbations in cellular signaling networks, which are intricate systems of protein-protein interactions that regulate cellular responses. nih.gov The mitogen-activated protein kinase (MAPK) cascade, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling pathway that governs fundamental cellular processes such as proliferation, differentiation, and survival. nih.gov Dysregulation of the MAPK pathway is implicated in the development and progression of various diseases, including cancer. nih.gov

Small molecule inhibitors can be designed to target components of these signaling pathways. For example, the disruption of protein-protein interactions within the MAPK/RAS pathway is a key strategy in cancer therapy. nih.gov Small molecules have been developed to inhibit the interaction between key proteins in this pathway, such as KRAS and its effectors like SOS1 and RAF. nih.gov By binding to these proteins, inhibitors can prevent the downstream signaling that drives cell proliferation. For instance, the small molecule BI-2852 has been shown to disrupt the binding of KRAS to SOS1, C-RAF, and PI3Kα, leading to the inhibition of downstream signaling molecules like pERK and pAKT. nih.gov The study of how compounds like this compound and its analogues might perturb these and other cellular signaling pathways is an ongoing area of medicinal chemistry research.

Protein-Protein Interaction Disruption Capabilities

The disruption of protein-protein interactions (PPIs) is a significant therapeutic strategy for a variety of diseases. nih.gov PPIs are fundamental to most cellular processes, and their dysregulation can lead to pathological conditions. nih.gov Small molecules that can selectively inhibit these interactions are of great interest in drug discovery. nih.gov The interaction surfaces between proteins are often large and lack well-defined binding pockets, making the design of effective small-molecule inhibitors challenging. nih.gov

Successful PPI inhibitors often target "hot spots," which are specific regions on the protein surface that contribute significantly to the binding energy. nih.gov One approach to developing PPI inhibitors involves creating molecules that mimic one of the interacting protein partners. For example, the small molecule rigosertib (B1238547) was initially thought to act as an RAS mimetic, binding to the RAS binding domain of RAF kinases and thereby disrupting the RAS:RAF interaction. nih.gov Another strategy involves targeting adaptor proteins that facilitate the formation of larger protein complexes. For instance, the adaptor protein Grb2 recruits SOS1 to the plasma membrane, an essential step in activating RAS signaling. Inhibitors that disrupt the Grb2-SOS1 interaction could therefore be effective in blocking this pathway. nih.gov

Kinase Inhibition Assays and Target Identification

Protein kinases are a major class of drug targets, particularly in oncology. cuni.cz Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby interfering with the signaling pathways that drive cancer cell growth and survival. nih.gov The development of kinase inhibitors often begins with screening large libraries of compounds to identify initial hits. nih.gov These hits are then optimized to improve their potency and selectivity for the target kinase. chemrxiv.org

Several methods are used to identify the targets of kinase inhibitors and to profile their selectivity across the human kinome. These include chemoproteomics, kinase affinity tools (such as kinobeads), and the Cellular Thermal Shift Assay (CETSA). biognosys.com These techniques can provide detailed information about which kinases a compound binds to and with what affinity. biognosys.com For example, a study using multiple proteomics methods to characterize a CDK9 inhibitor confirmed its high selectivity for CDK9 and also identified its binding to the p-TEFb complex, which includes Cyclin T1, Cyclin T2, and AFF4. biognosys.com Such detailed target identification and selectivity profiling are crucial for understanding the mechanism of action of a kinase inhibitor and for predicting its potential therapeutic effects and side effects. biognosys.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Variation on Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. drugdesign.org By systematically modifying the structure of a molecule and evaluating the effects of these changes on its biological potency, researchers can identify the key structural features required for activity. drugdesign.orgnih.gov For benzenesulfonamide-based inhibitors, SAR studies have been crucial in developing isoform-specific inhibitors of carbonic anhydrases. nih.gov

In the context of this compound derivatives, the nature and position of substituents on the aromatic rings can have a significant impact on their biological activity. For example, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the presence of electron-withdrawing groups, such as halogens, on the aryl ring was found to enhance antitubercular and antibacterial activity. nih.gov Specifically, a 2,4-dichlorophenyl derivative showed significant activity against Gram-positive bacteria. nih.gov Conversely, electron-donating groups like methoxy (B1213986) and methyl substituents on the phenyl ring appeared to slightly enhance activity against certain Gram-positive strains. nih.gov These findings suggest that the electronic properties of the substituents play a key role in modulating the biological potency of these compounds. nih.gov

The following table summarizes the effect of different substituents on the antitubercular activity of a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives against Mycobacterium tuberculosis (H37Rv strain).

| Compound | Substituent (Aryl Group) | MIC (µg/mL) |

| 5b | 4-Fluorophenyl | 1.6 |

| 5d | 4-Bromophenyl | 1.6 |

| 5h | 4-Nitrophenyl | 1.6 |

| 5f | 2,4-Dichlorophenyl | 3.125 |

| 5a | 4-Methoxyphenyl | 6.25 |

| 5c | 4-Chlorophenyl | 6.25 |

| 5g | 4-Methylphenyl | 12.5 |

| 5e | 2-Chlorophenyl | 12.5 |

Data sourced from a study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives. nih.gov

Conformational Analysis and Bioactive Conformations

The conformational landscape of this compound and its analogues is a critical determinant of their biological activity. The inherent flexibility of the hydrazinyl linker, coupled with the electronic and steric influences of the benzenesulfonamide (B165840) core and its substituents, gives rise to a variety of spatial arrangements that can significantly impact receptor binding and pharmacological effect.

Recent studies on hydrazinyl-sulfonamide derivatives have shed light on their preferred conformational states. X-ray crystallography and computational modeling of a series of hydrazinyl-sulfonamides have revealed a consistent adoption of a "U-shaped" conformation in the solid state. This conformation is stabilized by a network of intramolecular interactions, including N-H•••π and unconventional π-π interactions involving the hydrazido π-system. x-mol.com The supramolecular architecture of these molecules is further stabilized by classical hydrogen bonds and C–H•••O interactions. x-mol.com

Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to analyze the stability of these conformations. x-mol.com These theoretical analyses corroborate the experimental findings, indicating that the U-shaped geometry represents a low-energy and therefore favorable conformation. x-mol.com The bioactive conformation, which is the specific three-dimensional arrangement a molecule adopts when it binds to its biological target, is often closely related to these low-energy states.

For benzenesulfonamide-based inhibitors targeting enzymes like carbonic anhydrase (CA), the orientation of the sulfonamide group and the "tail" of the molecule (in this case, the hydrazinyl moiety and its substituents) within the enzyme's active site is paramount for potent inhibition. The sulfonamide group typically coordinates with the zinc ion in the active site of CA isoforms. nih.gov The conformation of the rest of the molecule then dictates its interactions with surrounding amino acid residues, influencing both potency and selectivity.

In the context of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives, which are structural isomers of the title compound, their potent inhibition of human carbonic anhydrase I and II (hCA I and hCA II) suggests that their bioactive conformation allows for optimal positioning of the sulfonamide group for zinc binding and favorable interactions of the substituted hydrazinyl tail within the active site. tandfonline.comnih.gov The nature of the substituent on the hydrazinyl moiety can further influence the preferred conformation and, consequently, the inhibitory activity.

The following table summarizes the inhibitory activity of some 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives against hCA I and hCA II, highlighting the impact of different substituents on their biological activity, which is intrinsically linked to their bioactive conformation.

| Compound | Substituent on Hydrazinyl Moiety | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| S1 | Acetophenone | 2.14 ± 0.31 | 8.56 ± 2.12 |

| S2 | 4-Methylacetophenone | 2.03 ± 0.19 | 9.11 ± 3.45 |

| S3 | 4-Chloroacetophenone | 1.98 ± 0.11 | 7.89 ± 2.88 |

| S4 | 4-Fluoroacetophenone | 1.89 ± 0.09 | 6.43 ± 1.97 |

| S5 | 4-Bromoacetophenone | 1.81 ± 0.13 | 5.98 ± 1.54 |

| S6 | 4-Methoxyacetophenone | 2.21 ± 0.28 | 10.23 ± 4.11 |

| S7 | 4-Nitroacetophenone | 2.73 ± 0.08 | 11.64 ± 5.21 |

| S8 | 2-Acetylthiophene | 2.54 ± 0.42 | 9.87 ± 3.98 |

| S9 | 2-Acetylfuran | 2.68 ± 0.37 | 10.81 ± 4.56 |

| S10 | 1-Indanone | 1.92 ± 0.15 | 4.76 ± 1.19 |

| S11 | 2-Indanone | 1.79 ± 0.22 | 1.72 ± 0.58 |

Data sourced from PubMed. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved pharmacological profiles, such as enhanced potency, selectivity, or pharmacokinetic properties, while retaining the desired biological activity. These approaches are highly relevant to the development of analogues of this compound.

Scaffold Hopping

Scaffold hopping involves the replacement of the core molecular framework (the scaffold) of a known active compound with a structurally different one, while preserving the key pharmacophoric features responsible for biological activity. For this compound, the benzenesulfonamide core is a well-established pharmacophore for indications such as carbonic anhydrase inhibition.

A scaffold hopping strategy for this compound could involve replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems. The goal would be to identify new scaffolds that maintain the appropriate spatial orientation of the sulfonamide and hydrazinyl groups for target interaction but offer advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties.

Examples of potential scaffold hops for the benzenesulfonamide core include:

Thiophenesulfonamides: Replacing the benzene ring with a thiophene (B33073) ring can alter the electronic properties and lipophilicity of the molecule, potentially leading to changes in target affinity and selectivity.

Pyridinesulfonamides: The introduction of a nitrogen atom into the aromatic ring can impact the pKa of the sulfonamide group and introduce new hydrogen bonding possibilities, which could be exploited to enhance binding to the target protein.

Indolesulfonamides: Utilizing a larger, bicyclic scaffold like indole (B1671886) can allow for the exploration of additional binding pockets within the target's active site.

The following table illustrates hypothetical scaffold hopping examples for a generic benzenesulfonamide scaffold.

| Original Scaffold | Hopped Scaffold | Potential Advantages |

| Benzene | Thiophene | Altered lipophilicity, potential for improved selectivity. |

| Benzene | Pyridine | Modified pKa, new hydrogen bonding opportunities, potential for improved solubility. |

| Benzene | Indole | Exploration of larger binding pockets, potential for increased potency. |

Bioisosteric Replacements

Bioisosteric replacement involves substituting a functional group or a substituent with another group that has similar physical or chemical properties, leading to a molecule that retains the same type of biological activity. This strategy can be applied to both the sulfonamide and the hydrazinyl moieties of this compound.

For the sulfonamide group , which is a key zinc-binding group in many enzyme inhibitors, bioisosteric replacements are challenging but can be explored to modulate acidity and binding kinetics. Potential bioisosteres for the sulfonamide group include:

Sulfonamides with modified nitrogen substituents: While the primary sulfonamide is often crucial for activity, substitution on the nitrogen can be explored to fine-tune properties.

The hydrazinyl group offers more opportunities for bioisosteric replacement. The hydrazinyl linker provides a certain length and flexibility, and its hydrogen bonding capabilities can be mimicked by other functional groups. Potential bioisosteres for the hydrazinyl moiety include:

Amides: An amide linker can replicate the hydrogen bond donor and acceptor properties of the hydrazinyl group and may offer improved metabolic stability.

Ureas or Thioureas: These groups also possess similar hydrogen bonding patterns and can introduce different conformational preferences.

Small heterocyclic linkers: Rings such as 1,2,3-triazoles can act as rigid linkers that mimic the spacing and vectoral properties of the hydrazinyl group while offering improved synthetic handles and metabolic stability.

The table below provides examples of bioisosteric replacements for the hydrazinyl group.

| Original Functional Group | Bioisosteric Replacement | Rationale |

| Hydrazinyl (-NH-NH-) | Amide (-CO-NH-) | Mimics hydrogen bonding, may improve metabolic stability. |

| Hydrazinyl (-NH-NH-) | Urea (-NH-CO-NH-) | Similar hydrogen bonding capacity, different conformational bias. |

| Hydrazinyl (-NH-NH-) | 1,2,3-Triazole | Rigid linker, maintains spacing, metabolically stable. |

Through the systematic application of scaffold hopping and bioisosteric replacement, the core structure of this compound can be diversified to generate novel analogues with potentially superior therapeutic profiles.

Computational and Cheminformatics Approaches in 2 Hydrazinylbenzenesulfonamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates like 2-Hydrazinylbenzenesulfonamide derivatives.

Molecular docking studies have been extensively used to predict how benzenesulfonamide (B165840) derivatives, a class to which this compound belongs, interact with their target proteins. These studies calculate the binding energy and analyze the non-bonding interactions between the ligand and the receptor. For instance, in studies involving anticancer research, docking simulations are used to analyze the binding energy of benzenesulfonamide derivatives with receptors like the one found in human breast cancer (MCF-7) cells. The estimated binding energies, inhibition constants, and intermolecular energies from these simulations indicate the formation of stable complexes with high binding affinity.

Similarly, in the context of antibacterial agents, docking methods are employed to analyze the interaction of sulfonamide derivatives with target proteins such as penicillin-binding proteins (PBP-2X). The effectiveness of a drug is dependent on its structural interaction with the target molecule, and molecular docking helps in screening small molecules by orienting and scoring them in the binding site of a protein.

While specific docking data for this compound is not extensively available in the provided search results, the general principles observed for its derivatives can be extrapolated. The binding mode would likely involve the sulfonamide group forming key interactions within the active site of a target protein. The hydrazinyl group could also participate in hydrogen bonding, further stabilizing the complex. The predicted binding affinities, often expressed as binding energy (in kcal/mol), provide a quantitative measure of the interaction strength.

Table 1: Illustrative Binding Energies of Benzenesulfonamide Derivatives with Target Proteins (Hypothetical Data)

| Derivative | Target Protein | Binding Energy (kcal/mol) |

| Derivative A | Carbonic Anhydrase II | -8.5 |

| Derivative B | Penicillin-Binding Protein 2X | -7.9 |

| Derivative C | Breast Cancer Receptor | -9.2 |

Note: This table is for illustrative purposes to demonstrate how binding affinity data is typically presented and is based on general findings for the benzenesulfonamide class of compounds.

Residue Interaction Networks (RINs) are graph-based representations of protein structures where amino acid residues are nodes and their non-covalent interactions are edges. Analyzing these networks helps in understanding the allosteric communication within a protein and identifying key residues, or "hotspots," that are crucial for ligand binding and protein function.

Hydrogen bonds are critical for the specificity and stability of protein-ligand complexes. The analysis of the hydrogen bond network, including its stability and dynamics over time, provides deep insights into the binding mechanism. Molecular dynamics (MD) simulations are often employed for this purpose.

Advanced Scoring Methodologies for Binding Affinity Estimation

While molecular docking provides a good initial estimate of binding affinity, more advanced methods are often required for higher accuracy.

Information regarding the specific application of Graphlet Signature Uniqueness Scores (GSUS) in the activity prediction of this compound or its close analogs was not found in the provided search results. This suggests that while GSUS is a known cheminformatics tool, its application in the context of this specific compound may be limited or not widely published.

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that is used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. FEP, in conjunction with Molecular Dynamics (MD) simulations, can provide highly accurate predictions of binding affinities. scientific-computing.comnih.gov

MD simulations offer a dynamic view of the protein-ligand complex, allowing researchers to observe the conformational changes and interactions over a period of time. nih.govnih.gov For benzenesulfonamide derivatives, MD simulations can be used to study the stability of the ligand in the binding pocket, the dynamics of the surrounding amino acid residues, and the role of water molecules in mediating interactions. The trajectories from MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations provide a more refined estimation of binding affinity compared to standard docking scores. nih.gov For instance, MD simulations of triazole benzene (B151609) sulfonamide derivatives with human carbonic anhydrase IX have provided useful structural insights into their inhibition mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating variations in molecular properties with observed biological responses, QSAR models can predict the activity of unsynthesized compounds, thereby guiding lead optimization efforts.

The development of predictive QSAR models for this compound analogues involves a systematic process. Initially, a dataset of compounds with known biological activities (e.g., enzyme inhibition constants) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. A wide array of molecular descriptors, which are numerical representations of various physicochemical and structural properties, are calculated for each compound.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that links a selection of these descriptors to the biological activity. tandfonline.comnih.gov The robustness and predictive power of the resulting model are rigorously assessed through internal and external validation techniques. For instance, a 2D-QSAR model for a series of benzenesulfonamide conjugates targeting carbonic anhydrase IX was developed using a training set of 34 compounds and validated with a test set of 5 compounds. tandfonline.com The process typically involves calculating a large number of 1D and 2D descriptors using specialized software. tandfonline.com

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological efficacy), and the β terms are the coefficients for the respective molecular descriptors.

Table 1: Representative Statistical Validation Parameters for a QSAR Model

| Parameter | Value | Description |

| r² (Correlation Coefficient) | > 0.6 | A measure of the goodness of fit of the model to the training set data. |

| q² (Cross-validated r²) | > 0.5 | An indicator of the model's predictive ability, determined by internal cross-validation. |

| F-statistic | High | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate | Low | Represents the average deviation of the predicted values from the experimental values. |

This table illustrates the typical statistical benchmarks used to evaluate the reliability and predictive capacity of a QSAR model.

A crucial outcome of QSAR studies is the identification of the specific physicochemical descriptors that have the most significant impact on the biological activity of this compound analogues. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For example, in studies of related sulfonamide inhibitors, descriptors such as molar refractivity (a measure of molecular volume and polarizability), topological polar surface area (related to hydrogen bonding capacity), and the logarithm of the octanol-water partition coefficient (ClogP, a measure of hydrophobicity) have been found to be significant. nih.gov

The identification of these key descriptors provides valuable insights into the mechanism of action and the structural requirements for optimal biological activity. For instance, a positive correlation with a hydrophobic descriptor might suggest that increasing the lipophilicity of a particular region of the molecule could enhance its interaction with a hydrophobic pocket in the target protein. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents at a certain position are detrimental to activity.

Table 2: Examples of Physicochemical Descriptors and Their Potential Influence on the Activity of this compound Analogues

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Can influence long-range electrostatic interactions with the target protein. |

| Partial Charges | Determine the strength of polar interactions and hydrogen bonds. | |

| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of a substituent, affecting binding site fit. |

| Molecular Weight (MW) | Can impact solubility and transport properties. | |

| Hydrophobic | ClogP | A measure of lipophilicity, which can be critical for membrane permeability and binding to hydrophobic pockets. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane permeability. |

This table provides a summary of common descriptor classes and their relevance in understanding the structure-activity relationships of drug candidates.

Virtual Screening and De Novo Drug Design Strategies

Virtual screening and de novo drug design are powerful computational strategies for identifying and creating novel drug candidates. These approaches leverage our understanding of ligand-protein interactions and the physicochemical properties of molecules to explore vast chemical spaces in a time- and cost-effective manner.

Virtual screening can be broadly divided into two categories: ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands has been identified. mdpi.commdpi.com This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. youtube.com Common LBVS techniques include similarity searching, where large compound databases are searched for molecules that are structurally similar to a known active compound, and pharmacophore modeling. A pharmacophore model is a three-dimensional arrangement of the essential chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to screen for novel compounds that fit the pharmacophore. nih.gov

Structure-based virtual screening (SBVS) , on the other hand, requires the availability of a high-resolution 3D structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. scispace.com The most common SBVS technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. nih.gov Large libraries of small molecules can be docked into the target's binding site, and the compounds are ranked based on a scoring function that estimates the strength of the protein-ligand interaction. This allows for the prioritization of a smaller, more manageable number of compounds for experimental testing.

Beyond screening existing compound libraries, computational methods can be used to design entirely new molecules with desired properties. This process, known as de novo drug design, involves the use of algorithms that can either build molecules atom-by-atom within the constraints of the target's active site or modify existing molecular scaffolds to improve their binding affinity and other drug-like properties.

For this compound, de novo design strategies could be employed to explore novel substitutions on the benzene ring or modifications to the hydrazinylsulfonamide moiety. These computational approaches can generate a diverse range of virtual compounds that can then be assessed for their predicted biological activity, synthetic accessibility, and pharmacokinetic properties before any laboratory synthesis is undertaken. This iterative cycle of computational design, prediction, and experimental validation can significantly accelerate the discovery of new and more effective this compound-based therapeutic agents. nih.govmdpi.com

Advanced Analytical Characterization Techniques in Research Involving 2 Hydrazinylbenzenesulfonamide

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural analysis of 2-Hydrazinylbenzenesulfonamide. They probe the interactions of molecules with electromagnetic radiation, yielding unique spectral fingerprints that reveal detailed information about the molecular architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum of benzenesulfonamide (B165840) derivatives, protons on the aromatic ring typically appear as multiplets in the range of δ 7.5-7.9 ppm. chemicalbook.com The protons associated with the sulfonamide (SO₂NH₂) and hydrazine (B178648) (NHNH₂) groups are exchangeable and their chemical shifts can vary, but they generally appear as singlets in the downfield region of the spectrum. ripublication.comnih.gov For instance, in related sulfonamide hydrazone structures, the N-H proton signal can be observed at δ 10.21 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Aromatic carbons in benzenesulfonamide structures resonate in the δ 120-145 ppm range. The carbon atom directly attached to the sulfonamide group is typically found at the lower field end of this range due to the deshielding effect of the sulfonyl group.

Table 1: Typical NMR Chemical Shifts (δ, ppm) for Benzenesulfonamide Derivatives Data is illustrative for the structural class and may vary based on solvent and specific molecular structure.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.0 |

| ¹H | Sulfonamide (SO₂NH₂) | ~7.3 |

| ¹H | Hydrazine (NH, NH₂) | 4.5 - 10.5 |

| ¹³C | Aromatic (Ar-C) | 120 - 145 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The FTIR spectrum of this compound and its derivatives provides clear evidence for its key structural features.

The presence of the sulfonamide group is confirmed by strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H bonds of the sulfonamide and hydrazine moieties give rise to stretching vibrations in the 3200-3400 cm⁻¹ region. ripublication.comnih.gov Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydrazine & Sulfonamide (N-H) | Stretching | 3200 - 3400 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Sulfonamide (S=O) | Asymmetric Stretching | ~1350 |

| Sulfonamide (S=O) | Symmetric Stretching | ~1160 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it offers exceptional sensitivity and selectivity for analyzing complex mixtures.

For non-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization technique used for such analyses, which can detect the protonated molecule [M+H]⁺. nih.gov A sensitive and selective LC-MS method was developed for the determination of 4-sulfonamidophenylhydrazine, a related compound, demonstrating the utility of this technique for impurity profiling. scitepress.org High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its fragments. tandfonline.com

GC-MS analysis of hydrazine compounds often requires a derivatization step to convert the polar and thermally labile hydrazine moiety into a more volatile and stable derivative suitable for gas chromatography. cdc.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used chromatographic techniques for the analysis of benzenesulfonamide derivatives. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed. researchgate.net Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light. The development of UPLC methods, which use smaller particle sizes in the stationary phase, allows for faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. researchgate.net These techniques are crucial for purity assessment and for quantifying the compound in various samples. researchgate.netnih.gov

Table 3: Illustrative HPLC Method Parameters for Benzenesulfonamide Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water/Methanol (B129727) or Water/Acetonitrile |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~230-270 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) for Volatile Derivatives

While direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability, GC is a valuable technique for its analysis following derivatization. cdc.govresearchgate.net The hydrazine group can be reacted with various reagents, such as aldehydes or ketones, to form stable and volatile hydrazones. nih.gov This process makes the analyte suitable for introduction into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.

This approach is particularly useful for detecting trace amounts of hydrazine-containing compounds. researchgate.net When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the derivatized analyte, offering high sensitivity and specificity. nih.gov Comprehensive two-dimensional gas chromatography (GC x GC) can offer even greater resolving power for complex samples containing sulfonated compounds. tib.eu

X-ray Crystallography for Molecular and Protein-Ligand Complex Structures

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable in structural chemistry and drug design, as it reveals detailed molecular geometry, bond lengths, bond angles, and intermolecular interactions. Such data is crucial for understanding the structure-activity relationships of pharmaceutical compounds and for designing novel therapeutic agents.

A thorough search of scientific literature and crystallographic databases reveals a notable absence of publicly available X-ray crystal structure data for this compound. Consequently, detailed information regarding its unit cell parameters, space group, and specific atomic coordinates from single-crystal X-ray diffraction is not available at present.

Similarly, there are no reported crystal structures of this compound in complex with any protein targets in the Protein Data Bank (PDB). This indicates a gap in the understanding of the specific binding modes and intermolecular interactions of this compound with biological macromolecules at an atomic level.

While the crystal structure of the parent compound remains undetermined, crystallographic studies have been conducted on its derivatives. For instance, the crystal structure of 4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamide, a Schiff base derivative, has been determined and reported. researchgate.net Such studies on related molecules can offer insights into the conformational preferences and potential intermolecular interactions that might be characteristic of the hydrazinylbenzenesulfonamide scaffold. However, direct extrapolation of these findings to this compound must be approached with caution due to the structural differences.

The lack of crystallographic data for this compound highlights an opportunity for future research. The determination of its crystal structure would provide valuable information on its solid-state conformation and packing, which could be beneficial for its chemical and pharmaceutical development. Furthermore, co-crystallization studies with its protein targets would be invaluable for elucidating its mechanism of action and for guiding the rational design of new, more potent inhibitors.

Future Research Directions and Emerging Applications of 2 Hydrazinylbenzenesulfonamide

Expansion into New Therapeutic Areas Beyond Current Applications

While the full therapeutic potential of 2-Hydrazinylbenzenesulfonamide is yet to be completely elucidated, its core structure, a benzenesulfonamide (B165840), is a well-established pharmacophore found in a wide array of approved drugs. This suggests that derivatives of this compound could be rationally designed to target a diverse range of medical conditions. Future research is anticipated to focus on modifying the 2-hydrazinyl and sulfonamide moieties to explore activities in new therapeutic domains.

Key areas of interest for expansion include:

Oncology: The sulfonamide scaffold is present in several anticancer agents that target mechanisms such as carbonic anhydrase inhibition, crucial for the pH regulation and survival of tumor cells. Research into this compound derivatives could lead to the discovery of novel anticancer agents with improved selectivity and efficacy.

Neurological Disorders: Certain benzenesulfonamide derivatives have shown promise as anticonvulsant agents by inhibiting specific carbonic anhydrase isoforms in the brain. nih.gov The exploration of this compound in this area could yield new treatments for epilepsy and other neurological conditions. nih.gov

Infectious Diseases: The historical success of sulfa drugs as antibacterial agents provides a strong rationale for investigating the antimicrobial potential of this compound derivatives. nih.gov Research could focus on developing compounds that overcome existing resistance mechanisms.

A hypothetical exploration of this compound derivatives in new therapeutic areas is presented in the table below.

| Derivative ID | Target Therapeutic Area | Rationale for Exploration | Potential Mechanism of Action |

| 2-HB-Onc-01 | Glioblastoma | Potential for blood-brain barrier penetration and inhibition of tumor-associated carbonic anhydrases. | Selective inhibition of carbonic anhydrase IX. |

| 2-HB-Neuro-01 | Epilepsy | Structural similarity to known anticonvulsant sulfonamides. | Inhibition of carbonic anhydrase isoforms II and VII. nih.gov |

| 2-HB-ID-01 | MRSA Infections | Novel sulfonamide scaffold that may evade existing bacterial resistance. | Dihydropteroate (B1496061) synthase inhibition. |

Development of Targeted Delivery Systems for this compound Derivatives

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal off-target effects. Targeted drug delivery systems offer a solution by enhancing the concentration of a drug at the site of action, thereby increasing efficacy and reducing systemic toxicity. For this compound derivatives, future research will likely focus on the development of sophisticated nanocarriers to achieve site-specific delivery.

Potential targeted delivery strategies include:

Liposomal Formulations: Encapsulating this compound derivatives within liposomes can improve their solubility, stability, and pharmacokinetic profile. The surface of these liposomes can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug. These systems can be designed for controlled release and can be decorated with targeting moieties to enhance accumulation at the desired site.

pH-Sensitive Nanocarriers: The acidic tumor microenvironment can be exploited by using pH-sensitive nanocarriers that release their drug payload specifically in cancerous tissues. The hydrazone bond, which can be incorporated into such systems, is known to be acid-labile, making this a particularly relevant strategy for hydrazinyl-containing compounds. nih.gov

The table below illustrates potential targeted delivery systems for a hypothetical this compound derivative (2-HB-ADC-01) for oncology applications.

| Delivery System | Targeting Ligand | Proposed Mechanism of Action | Potential Advantages |

| PEGylated Liposome | Anti-EGFR Antibody | Binds to EGFR-overexpressing cancer cells, followed by internalization and drug release. | Increased circulation time, reduced immunogenicity, and enhanced tumor targeting. |

| PLGA Nanoparticle | Folic Acid | Targets folate receptor-overexpressing tumors. | Controlled drug release, improved bioavailability, and active targeting. |

| pH-Sensitive Micelle | None (Passive Targeting) | Accumulates in the acidic tumor microenvironment and releases the drug. | Enhanced tumor-specific drug release and reduced systemic toxicity. |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govcrimsonpublishers.com These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby accelerating the optimization process and reducing the reliance on costly and time-consuming laboratory experiments. For this compound, AI and ML can be leveraged to design derivatives with enhanced therapeutic profiles.

Applications of AI and ML in the optimization of this compound derivatives include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data for sulfonamide-containing compounds to build QSAR models. researchgate.net These models can then predict the biological activity of novel this compound derivatives, guiding the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a set of desired therapeutic characteristics, novel drug candidates can be generated.

ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic or safety profiles, saving significant resources. crimsonpublishers.com

The following table provides a hypothetical example of how AI/ML could be used to optimize a lead this compound derivative.

| Parameter for Optimization | AI/ML Tool | Predicted Outcome |

| Increased Potency | QSAR Modeling | Identification of key structural modifications to enhance target binding. |

| Improved Solubility | Generative AI | Design of novel side chains that increase aqueous solubility. |

| Reduced Off-Target Effects | ADMET Prediction | Prioritization of derivatives with a lower predicted risk of off-target interactions. |

Investigation of Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. nih.gov The goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. nih.gov Future research on this compound should include investigations into its potential for synergistic interactions with existing therapeutic agents.

Potential areas for investigating synergistic combinations include:

Oncology: Combining a novel this compound derivative with a standard-of-care chemotherapeutic agent could enhance cancer cell killing and overcome drug resistance.

Infectious Diseases: The combination of a this compound-based antimicrobial with an antibiotic that has a different mechanism of action could lead to a broader spectrum of activity and a reduced likelihood of resistance development. nih.gov For instance, sulfonamides have been shown to act synergistically with polymyxin (B74138) group antibiotics against certain bacteria. nih.gov

A hypothetical study on the synergistic effects of a this compound derivative (2-HB-Onc-02) with a standard chemotherapeutic agent is outlined in the table below.

| Combination | Cancer Cell Line | Combination Index (CI) | Interpretation |

| 2-HB-Onc-02 + Doxorubicin | MCF-7 (Breast Cancer) | < 1 | Synergistic |

| 2-HB-Onc-02 + Cisplatin | A549 (Lung Cancer) | ≈ 1 | Additive |

| 2-HB-Onc-02 + Paclitaxel | HCT116 (Colon Cancer) | > 1 | Antagonistic |

Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. nih.gov

Exploration of Prodrug Strategies to Enhance Pharmacological Profiles

A prodrug is an inactive or less active compound that is converted into an active drug within the body through enzymatic or chemical processes. orientjchem.org Prodrug strategies are often employed to overcome challenges such as poor solubility, low bioavailability, and lack of site-specificity. rsc.org For this compound, the development of prodrugs could significantly enhance its therapeutic potential.

Potential prodrug strategies for this compound include:

Improving Oral Bioavailability: The sulfonamide or hydrazinyl group can be temporarily masked with a promoiety that enhances lipophilicity, thereby improving absorption from the gastrointestinal tract. Once absorbed, the promoiety is cleaved to release the active drug.

Targeted Activation: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in diseased tissues, such as certain proteases in tumors. This would lead to site-specific release of the active this compound derivative.

Hypoxia-Activated Prodrugs: In the context of cancer therapy, the hypoxic (low oxygen) microenvironment of solid tumors can be exploited. A prodrug can be designed with a hypoxia-labile group that is cleaved only in the tumor, leading to localized drug activation. mdpi.com

The table below presents a hypothetical comparison of a parent this compound derivative with a potential prodrug.

| Compound | Aqueous Solubility | Oral Bioavailability | Target Specificity |

| Parent 2-HB Derivative | Low | Poor | Low |

| Prodrug of 2-HB Derivative | High | Improved | High (due to targeted activation) |

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrazine (eq) | 1.5–2.0 | Maximizes substitution |

| Temperature (°C) | 40–60 | Prevents decomposition |

| Reaction Time (h) | 8–12 | Balances completion vs. side reactions |

| Purification Method | Column Chromatography | Purity >98% |

Q. Table 2. Hydrazine Detection Methods Comparison

| Method | LOD | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | 0.1 ppm | High throughput | Interference from matrix |

| LC-MS/MS | 0.01 ppb | Ultra-sensitive | Costly instrumentation |

| Colorimetric (DMAB) | 0.1 ppm | Low-cost, rapid | Less specific |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.